endo-8-Oxabicyclo[3.2.1]octan-3-amine
Description
IUPAC Nomenclature and Stereochemical Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its stereochemical configuration. The complete IUPAC designation is rel-(1R,3R,5S)-8-oxabicyclo[3.2.1]octan-3-amine, which explicitly defines the absolute stereochemical arrangement at each chiral center within the bicyclic framework. The "rel" prefix indicates relative stereochemistry, while the letter-number combinations (1R,3R,5S) specify the spatial orientation of substituents at positions 1, 3, and 5 respectively according to Cahn-Ingold-Prelog priority rules.
The stereochemical descriptor "endo" refers to the specific orientation of the amino group relative to the bicyclic framework. In this configuration, the amino substituent is positioned on the same face of the molecule as the oxygen bridge, creating a syn relationship between these functional groups. This spatial arrangement significantly influences the molecule's three-dimensional structure and subsequently affects its chemical reactivity and biological activity profiles.
The Chemical Abstracts Service has assigned multiple registry numbers to different forms of this compound, with 693249-62-6 representing the free base form and 2708292-29-7 corresponding to the hydrochloride salt. The systematic name also employs the bicyclo[3.2.1]octane numbering system, which follows established conventions for bridged polycyclic structures where the numbers in brackets indicate the number of carbon atoms in each bridge connecting the bridgehead carbons.
Molecular Topology and Bicyclic Framework Features
The molecular architecture of endo-8-oxabicyclo[3.2.1]octan-3-amine is characterized by a rigid bicyclic framework that constrains the molecule into a specific three-dimensional configuration. The bicyclo[3.2.1]octane core structure consists of two fused rings sharing two carbon atoms (bridgeheads) connected by three bridges containing 3, 2, and 1 carbon atoms respectively. The incorporation of an oxygen atom at position 8 creates an ether linkage that forms part of the shorter bridge, resulting in the 8-oxabicyclo designation.
The compound's molecular topology can be described using several key structural parameters. The SMILES notation C1CC2CC(CC1O2)N provides a linear representation of the molecular connectivity, indicating the cyclic arrangement and heteroatom positioning. The corresponding InChI identifier InChI=1S/C7H13NO/c8-5-3-6-1-2-7(4-5)9-6/h5-7H,1-4,8H2 offers a standardized description of the molecular structure including hydrogen count and connectivity patterns.
The bicyclic framework exhibits conformational rigidity due to the bridged structure, which prevents ring flipping and maintains fixed spatial relationships between substituents. This rigidity is particularly important for the amino group at position 3, as it locks the substituent into either an endo or exo orientation relative to the oxygen bridge. The molecular geometry creates a boat-like conformation for the larger ring and a envelope conformation for the smaller ring, contributing to the overall three-dimensional shape that influences biological activity.
Table 1: Key Molecular Descriptors for this compound
Comparative Analysis of endo vs. exo Isomeric Forms
The stereochemical distinction between endo and exo isomers of 8-oxabicyclo[3.2.1]octan-3-amine represents a fundamental aspect of bicyclic chemistry that significantly impacts both chemical properties and biological activities. The endo isomer, characterized by the amino group positioned on the same face as the oxygen bridge, exhibits different spatial arrangements compared to its exo counterpart where the amino group projects away from the oxygen bridge.
Structural analysis reveals that the endo configuration creates a more compact molecular geometry with increased steric interactions between the amino group and the bicyclic framework. This spatial arrangement influences the compound's overall polarity distribution and hydrogen bonding capabilities, as the amino group in the endo position experiences different electronic environments compared to the exo orientation. The conformational rigidity of the bicyclic system ensures that these stereochemical differences are maintained, preventing interconversion between isomers under normal conditions.
The exo isomer, designated as (1r,3s,5s)-8-oxabicyclo[3.2.1]octan-3-amine with CAS number 2807445-68-5, demonstrates distinct chemical behavior compared to the endo form. Nuclear magnetic resonance spectroscopy provides valuable tools for distinguishing between these isomers, as the different spatial arrangements of the amino group result in characteristic coupling patterns and chemical shifts. The endo configuration typically shows more complex coupling due to the closer proximity of the amino group to other protons within the bicyclic framework.
Research in related bicyclic systems has demonstrated that endo and exo stereochemistry can be distinguished through analysis of coupling constants between bridgehead protons and substituents. The Karplus equation, which relates dihedral angles to nuclear magnetic resonance coupling constants, provides a theoretical framework for understanding these stereochemical differences. In the 7-oxabicyclo[2.2.1]heptene system, which shares structural similarities with the 8-oxabicyclo[3.2.1]octane framework, characteristic splitting patterns have been observed that allow unambiguous assignment of stereochemistry.
Table 2: Comparative Properties of endo vs. exo Isomers
Crystal Structure Determination via X-ray Diffraction
X-ray crystallographic analysis represents the definitive method for establishing the absolute stereochemistry and three-dimensional structure of this compound and related compounds. While specific crystallographic data for the free base form may be limited, extensive research on similar bicyclic systems and their derivatives has provided valuable insights into the structural characteristics of this compound class.
Crystallographic studies of related 8-oxabicyclo[3.2.1]octane derivatives have confirmed the rigid nature of the bicyclic framework and the specific spatial arrangements that distinguish endo from exo configurations. In particular, X-ray analysis of sulfoxide derivatives in this series has demonstrated the three-dimensional orientation of substituents and confirmed stereochemical assignments made through spectroscopic methods. The crystallographic data typically reveal boat-like conformations for the larger ring system and specific bond angles and distances that characterize the bicyclic framework.
The crystal structures of bicyclic compounds in this family show that the oxygen bridge significantly influences the overall molecular geometry, creating a distinctive three-dimensional shape that affects intermolecular interactions in the solid state. Hydrogen bonding patterns involving the amino group vary depending on the endo or exo configuration, with the endo isomer potentially forming different crystal packing arrangements due to the altered spatial positioning of the basic nitrogen atom.
Research on related tropane and bicyclic systems has established that X-ray crystallography not only confirms molecular structure but also provides essential information about conformational preferences and intermolecular interactions that influence physical properties such as melting point, solubility, and stability. The crystal structure data contribute to understanding structure-activity relationships in medicinal chemistry applications, where precise three-dimensional molecular arrangements directly correlate with biological activity profiles.
Structure
2D Structure
Properties
IUPAC Name |
(1R,5S)-8-oxabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-3-6-1-2-7(4-5)9-6/h5-7H,1-4,8H2/t5?,6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDXJGJQKVIVHB-DGUCWDHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-8-Oxabicyclo[32One common method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes.
Industrial Production Methods: While specific industrial production methods for endo-8-Oxabicyclo[3.2.1]octan-3-amine are not widely documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. Industrial production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: endo-8-Oxabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 are used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Overview
Endo-8-Oxabicyclo[3.2.1]octan-3-amine is a bicyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry, organic synthesis, and catalysis. Its unique structural characteristics allow for diverse applications, particularly in drug development and synthetic methodologies.
Medicinal Chemistry
The compound is studied for its interactions with neurotransmitter systems, especially cholinergic receptors, which are crucial for cognitive functions. Research indicates that this compound may influence neurotransmitter release, making it a candidate for therapeutic applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .
Synthesis of Natural Products
This compound serves as a valuable intermediate in the synthesis of various natural products and analogues. Its rigid structure allows for the development of non-iterative synthetic routes to polyoxygenated fragments found in biologically relevant compounds .
Asymmetric Synthesis
The compound is utilized in asymmetric synthesis, particularly in the construction of chiral synthons essential for producing enantiomerically pure compounds. Various methodologies have been developed to achieve stereocontrol during the synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is integral to many tropane alkaloids .
Catalysis
This compound has been explored as a catalyst in several chemical reactions, including asymmetric epoxidation and cycloadditions. Its ability to facilitate these reactions enhances the efficiency of synthesizing complex organic molecules .
Case Studies
Mechanism of Action
The mechanism of action of endo-8-Oxabicyclo[3.2.1]octan-3-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and engage in nucleophilic attacks, influencing various biochemical pathways. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Structural Analogs: Key Features and Differences
The table below compares endo-8-Oxabicyclo[3.2.1]octan-3-amine with structurally related bicyclic compounds, focusing on substitutions, configurations, and biological activities:
Physicochemical and Pharmacokinetic Properties
LogP and Solubility :
- The 8-oxa derivative has a lower logP (~1.6) compared to benzyl-substituted analogs (logP ~2.5–3.0), influencing solubility and membrane permeability .
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride ’s high polarity (logP ~1.6) enhances aqueous solubility, critical for CNS drug formulations .
Metabolic Stability :
- Aza derivatives with bulky substituents (e.g., bis(4-fluorophenyl)methyl) exhibit prolonged metabolic half-lives due to steric hindrance .
Biological Activity
Endo-8-Oxabicyclo[3.2.1]octan-3-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, pharmacological applications, and recent research findings.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which contributes to its distinct chemical properties. The molecular formula is with a molecular weight of approximately 139.19 g/mol. The compound appears as a white crystalline solid with a melting point around 250 °C, making it stable for various applications in research and development.
Interaction with Neurotransmitter Systems
Research indicates that this compound exhibits significant biological activity, particularly as a ligand for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, which are crucial in mood regulation and cognitive functions.
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Serotonin Receptor Affinity :
- High affinity for 5-HT1A and 5-HT2A receptors suggests potential applications in treating neuropsychiatric disorders such as depression and schizophrenia.
- Studies show that it acts as an antagonist at these receptors, potentially alleviating symptoms associated with these conditions while minimizing extrapyramidal side effects commonly seen with traditional antipsychotics .
- Cholinergic Receptors :
Pharmacological Applications
This compound's unique properties position it as a candidate for drug development targeting various neurological disorders:
- Potential Therapeutic Uses :
- Atypical antipsychotic drug development.
- Treatments for Alzheimer's disease and other cognitive impairments due to its modulation of cholinergic systems .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity or alter pharmacokinetic properties.
Synthesis Methods
The synthesis typically involves asymmetric cycloadditions using rhodium(II) complexes or palladium-catalyzed reactions, yielding optically active compounds with high diastereo- and enantioselectivity .
Comparative Analysis of Similar Compounds
To understand the uniqueness of this compound, the following table compares it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tropane | C_7H_{13}N | Parent structure; lacks oxygen substitution |
| 8-Azabicyclo[3.2.1]octan-3-amines | C_8H_{13}N | Similar bicyclic structure; variations in substituents |
| Endo-9-Methyl-9-azabicyclo[3.3.1]nonane | C_10H_{17}N | Related structure with potential neuroactive properties |
Case Studies
Several case studies have highlighted the efficacy of endo-8-Oxabicyclo[3.2.1]octan-3-amines in preclinical models:
-
Neuropharmacological Assessment :
- In vitro assays demonstrated that compounds derived from endo-8-Oxabicyclo[3.2.1]octan-3-amines significantly modulate serotonin receptor activity, suggesting their role in therapeutic interventions for mood disorders .
- Animal Models :
Q & A
Q. What are the common synthetic routes for preparing endo-8-Oxabicyclo[3.2.1]octan-3-amine and its derivatives?
Synthesis typically leverages bicyclic scaffolds as intermediates. For example:
- Cycloaddition Strategies : [4+3] cycloaddition reactions in aqueous media can yield 8-oxabicyclo[3.2.1]octane scaffolds, which are functionalized via reductive amination or substitution to introduce the 3-amine group .
- Asymmetric Synthesis : Enantioselective methods, such as desymmetrization of prochiral intermediates or catalytic asymmetric cycloadditions, are employed to control stereochemistry at the 3-position .
- Derivatization : Starting from endo-3-aminotropane (CAS 87571-88-8), alkylation or benzylation at the 8-position can generate derivatives like 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Key diagnostic signals include the axial-equatorial coupling of bridgehead protons (e.g., 3-amine proton at δ ~2.5–3.5 ppm) and bicyclic scaffold carbons (e.g., quaternary carbons at δ ~50–70 ppm) .
- Mass Spectrometry (GC-MS/LC-MS) : Molecular ion peaks (e.g., m/z 140 for endo-3-aminotropane) and fragmentation patterns (e.g., loss of NH₂ or alkyl groups) validate the structure .
Advanced Research Questions
Q. What factors influence the regioselectivity of Baeyer-Villiger oxidation in 8-Oxabicyclo[3.2.1]octan-3-one derivatives, and how does this apply to synthesizing functionalized analogs of the amine derivative?
- Substituent Effects : Electron-donating groups at the 8-position favor oxidation at the more substituted ketone, while steric hindrance directs regioselectivity. For example, 8-methyl substituents enhance stability of the transition state at the 3-position .
- Application to Amine Derivatives : Post-oxidation, lactone intermediates can be converted to amines via reductive amination or Curtius rearrangement .
Q. How do structural modifications at the 8-position of the azabicyclo scaffold impact the biological activity of this compound derivatives?
- Case Studies :
- Methodology : Comparative SAR studies using radioligand binding assays and functional cAMP assays quantify potency and efficacy shifts .
Q. What enantioselective strategies are effective for synthesizing chiral this compound derivatives?
- Catalytic Asymmetric Cycloaddition : Chiral Lewis acids (e.g., Rh(II) catalysts) enable enantioselective [4+3] cycloadditions to form the bicyclic core with >90% ee .
- Dynamic Kinetic Resolution : Racemic intermediates are resolved using enantioselective enzymes or chiral auxiliaries during amine functionalization .
Q. How can researchers resolve contradictory data regarding the biological activity of structurally similar azabicyclo compounds?
- Analytical Validation : Confirm compound purity via HPLC and isotopic labeling to rule out impurities .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) identify binding pose discrepancies caused by subtle stereochemical differences .
- Controlled Replication : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
